molecular formula C13H11ClN2O6 B5616300 N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitro-2-furamide

Cat. No. B5616300
M. Wt: 326.69 g/mol
InChI Key: JQCASTAWRSTPRW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that involve nitrofuran derivatives, which are known for their diverse biological activities and chemical properties. The literature provides examples of similar compounds, shedding light on their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including nitration, alkylation, and cyclization processes. For instance, derivatives of furamide have been synthesized to observe their antibacterial and antifungal activities, demonstrating the methodological diversity in accessing these compounds (Makino, 1962).

Molecular Structure Analysis

Crystal structure characterization of related molecules, such as various substituted pyrimidines and benzamides, reveals the importance of molecular configuration and intermolecular interactions. The crystal structure of these compounds can exhibit significant hydrogen bonding and π-stacking interactions, influencing their stability and reactivity (Guo et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving nitrofuran derivatives can include cyanation, chlorination, and nitration, leading to a wide range of functionalized products. These reactions are crucial for modifying the chemical and biological properties of the compounds (Shiotani & Taniguchi, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are determined by their molecular structure and substituents. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, including molecular packing and hydrogen bonding patterns (Saeed et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further transformations, are influenced by the functional groups present in the molecule. Studies on similar compounds can provide insights into their reactivity patterns and mechanisms of action (Powers, 1971).

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O6/c1-20-10-6-8(11(21-2)5-7(10)14)15-13(17)9-3-4-12(22-9)16(18)19/h3-6H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCASTAWRSTPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-5-nitrofuran-2-carboxamide

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